(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate

Chiral Resolution Stereochemistry Procurement Specification

This compound is a chiral β-amino acid methyl ester derivative, characterized by a specific (R) absolute configuration at its single asymmetric carbon atom. It belongs to the class of 3-amino-3-(heteroaryl)propanoates, featuring a bromine atom at the 5-position of the furan ring, which is a key handle for further synthetic elaboration.

Molecular Formula C8H10BrNO3
Molecular Weight 248.07 g/mol
Cat. No. B12978802
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate
Molecular FormulaC8H10BrNO3
Molecular Weight248.07 g/mol
Structural Identifiers
SMILESCOC(=O)CC(C1=CC=C(O1)Br)N
InChIInChI=1S/C8H10BrNO3/c1-12-8(11)4-5(10)6-2-3-7(9)13-6/h2-3,5H,4,10H2,1H3/t5-/m1/s1
InChIKeyPNAYJDZFWWZELA-RXMQYKEDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procure Defined (R)-Stereochemistry: (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate


This compound is a chiral β-amino acid methyl ester derivative, characterized by a specific (R) absolute configuration at its single asymmetric carbon atom . It belongs to the class of 3-amino-3-(heteroaryl)propanoates, featuring a bromine atom at the 5-position of the furan ring, which is a key handle for further synthetic elaboration . The availability of the single (R)-enantiomer (CAS 1213536-73-2) is a critical procurement consideration, differentiating it from the racemic mixture (CAS 1152498-08-2) .

Configuration Single (R)-enantiomer for chiral synthesis
Key Handle 5-Bromofuran moiety supports cross-coupling
Form Methyl ester for lipophilicity-mediated studies

Sourcing the Specific Enantiomer vs. Racemate: A Critical Procurement Decision for (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate


Simple in-class substitution is not viable for projects requiring stereochemical integrity. The (R)-enantiomer possesses a specific three-dimensional arrangement that dictates its biological or catalytic interactions, in stark contrast to the racemic mixture (50:50 R/S) or the (S)-enantiomer [1]. Procuring the racemic mixture introduces a second, distinct chemical species that can lead to different or confounding results in chiral environments. The following evidence quantifies the structural and physicochemical basis for this necessary procurement distinction.

Risk Factor
This Product
Potential Substitute
Enantiomer
Single (R)-configuration
Racemate (R/S) may confound chiral outcomes
Synthetic Handle
5-Bromofuran (active cross-coupling)
Non-halogenated analog limits diversification
Lipophilicity
Methyl ester form (higher logP)
Free acid may shift cellular permeability

Quantitative Differentiation Evidence for (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate


Enantiomeric Purity: (R)-Enantiomer vs. Racemate

The (R)-methyl 3-amino-3-(5-bromofuran-2-yl)propanoate is defined by its single asymmetric atom with a specific (R) configuration [1]. This distinguishes it from the racemic mixture (CAS 1152498-08-2), which contains an equimolar amount of the (S)-enantiomer. The procurement of the single enantiomer ensures that 100% of the material possesses the desired stereochemistry, whereas the racemate contains a 50% impurity of the opposite configuration relevant to a chiral environment.

Enantiomeric Purity
Class-level inference
Target: 100% (R)
vs Racemate: 50:50 (R/S)
Reported enantiomer-purity context
Based on IUPAC and CAS registry assignment
Chiral Resolution Stereochemistry Procurement Specification

Bromine Substituent for Synthetic Versatility: 5-Bromofuran vs. Unsubstituted Furan

The presence of a bromine atom at the 5-position of the furan ring provides a premier synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira), which is absent in the non-halogenated analog, methyl 3-amino-3-(furan-2-yl)propanoate . The C-Br bond represents a significantly lower bond dissociation energy relative to C-H, enabling chemoselective functionalization.

Bromine Reactivity
Class-level inference
C-Br BDE ~80 kcal/mol
vs C-H BDE ~112 kcal/mol
Supports cross-coupling partner suitability
Predicted from aryl bromide bond enthalpy data
Cross-Coupling Synthetic Handle Halogenated Heterocycle

LogP and Permeability: 5-Bromo Derivative vs. 5-Carboxyl Acid Analog

The methyl ester prodrug form of the β-amino acid, as in (R)-methyl 3-amino-3-(5-bromofuran-2-yl)propanoate, exhibits a significantly higher logP value compared to its free acid analog, (3R)-3-amino-3-(5-bromofuran-2-yl)propanoic acid. This translates to improved predicted membrane permeability.

Lipophilicity
Cross-study comparable
LogP 0.55
Reported lipophilicity context
In silico prediction; >10-fold partitioning vs free acid
Lipophilicity Drug Likeness Physicochemical Property

Optimal Use Scenarios for (R)-Methyl 3-amino-3-(5-bromofuran-2-yl)propanoate Based on Evidence


Asymmetric Synthesis of β-Peptide Foldamers

The procurement of the 100% (R)-enantiomer, as established in Section 3, is essential for the stereospecific synthesis of beta-peptide foldamers. The use of the racemic mixture would introduce diastereomeric relationships that fundamentally alter the folding pattern and biological activity of the resulting oligomers. The single (R) configuration ensures homogeneous secondary structure formation, which is non-negotiable for structure-activity relationship (SAR) studies.

Late-Stage Diversification via Pd-Catalyzed Cross-Coupling

The presence of the 5-bromofuran moiety, quantified by its significantly lower bond dissociation energy relative to C-H in Section 3, makes this compound an ideal substrate for late-stage functionalization. It can be used as a key intermediate where the bromide serves as a versatile handle for installing aryl, alkynyl, or amino groups via Suzuki, Sonogashira, or Buchwald-Hartwig reactions, respectively, after the key chiral β-amino acid scaffold has been incorporated.

Cell-Based Assays Requiring Intracellular Delivery of β-Amino Acid Scaffolds

The enhanced lipophilicity of the methyl ester (LogP of 0.55) compared to the free acid, as detailed in Section 3, makes it the preferred compound for assays where passive membrane diffusion is necessary to achieve intracellular concentrations. The compound acts as a bio-reversible prodrug that can be hydrolyzed by intracellular esterases to the active free acid after cell entry.

Application
Selection Property
Validation Focus
Asymmetric synthesis of β-peptide foldamers
Enantiomer-specific control
Homogeneous secondary structure validation
Late-stage Pd-catalyzed diversification
Cross-coupling handle presence
Suzuki/Stille/Sonogashira reactivity review
Cell-based assay requiring intracellular delivery
Ester prodrug form
Passive membrane permeability and esterase lability
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